Enantiomeric Excess (ee) of 96% Achieved by Pseudomonas chlororaphis B23 Amidase on the Target Amide vs. 0% on Naproxen Amide
The enantioselectivity of Pseudomonas chlororaphis B23 amidase was directly compared across a panel of amide substrates. The target compound 2-(4-chlorophenyl)-3-methylbutyramide achieved an enantiomeric excess (ee) of 96%, demonstrating high stereoselectivity. In stark contrast, the structurally analogous 2-(6-methoxy-2-naphthyl)propionamide (naproxen amide) yielded an ee of 0% under identical assay conditions, confirming that the para-chloro-α-isopropyl substitution pattern is a critical determinant of enzyme–substrate recognition [1]. A second comparator, 2-phenylpropionamide, showed ee = 100%, but its simpler structure lacks the chlorophenyl group essential for downstream pyrethroid bioactivity [1].
| Evidence Dimension | Enantioselectivity of amidase-catalyzed hydrolysis (ee%) |
|---|---|
| Target Compound Data | ee = 96% for 2-(4-chlorophenyl)-3-methylbutyramide |
| Comparator Or Baseline | Comparator 1: 2-(6-methoxy-2-naphthyl)propionamide (naproxen amide), ee = 0%. Comparator 2: 2-phenylpropionamide, ee = 100%. |
| Quantified Difference | 96 percentage-point higher ee vs. naproxen amide; 4 percentage-point lower vs. 2-phenylpropionamide, but target compound uniquely bears the 4-chlorophenyl motif required for esfenvalerate. |
| Conditions | Purified amidase from Pseudomonas chlororaphis B23; assay at 50 °C, pH 7.0–8.6. |
Why This Matters
This demonstrates that the target amide is the structurally optimal substrate for amidase-mediated resolution in esfenvalerate production; generic amides fail to achieve comparable stereochemical fidelity.
- [1] Ciskanik, L. M.; Wilczek, J. M.; Fallon, R. D. Purification and characterization of an enantioselective amidase from Pseudomonas chlororaphis B23. Appl. Environ. Microbiol. 1995, 61 (3), 998–1003. View Source
